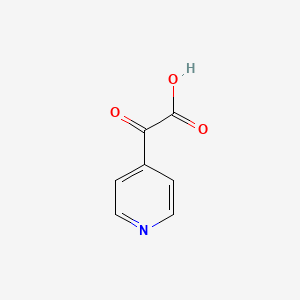










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.C([Li])CCC.[C:13](OCC)(=[O:17])[C:14]([O-:16])=[O:15]>O1CCCC1>[N:5]1[CH:6]=[CH:7][C:2]([C:13](=[O:17])[C:14]([OH:16])=[O:15])=[CH:3][CH:4]=1
|


|
Name
|
|
|
Quantity
|
0.095 mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=NC=C1
|
|
Name
|
nylon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
55.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)[O-])(=O)OCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
60.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting very deep purple mixture was stirred at -70° C. for 30 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 120 ml
|
|
Type
|
CUSTOM
|
|
Details
|
into a stirred 0° C.
|
|
Type
|
STIRRING
|
|
Details
|
The solution was stirred at 0° C. for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
quenched by addition of 65 ml
|
|
Type
|
TEMPERATURE
|
|
Details
|
This was warmed to room temperature
|
|
Type
|
ADDITION
|
|
Details
|
poured into 500 ml
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3×200 ml
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to a brown oil
|
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluted with 1:2 ethyl acetate hexane
|
|
Type
|
CUSTOM
|
|
Details
|
A viscous yellow oil was obtained
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |